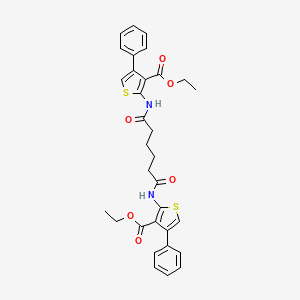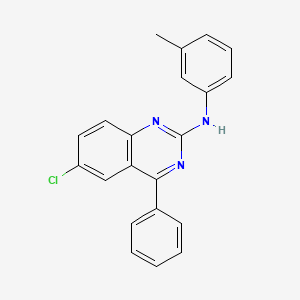![molecular formula C28H29N5O7S B11682116 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)
N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(4-hidroxi-3,5-dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-il]tio}acetohidrazida es un compuesto orgánico complejo que presenta una combinación de grupos fenil, triazol e hidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(4-hidroxi-3,5-dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-il]tio}acetohidrazida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación de la hidrazida: Esto implica la reacción de una acil hidrazida apropiada con un benzaldehído sustituido en condiciones ácidas o básicas para formar el intermedio de hidrazona.
Ciclación para formar el anillo triazol: El intermedio de hidrazona luego se somete a reacciones de ciclación, a menudo usando reactivos como oxicloruro de fósforo (POCl3) u otros agentes deshidratantes, para formar el anillo triazol.
Formación de tioéter:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(4-hidroxi-3,5-dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-il]tio}acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo fenólico puede oxidarse para formar quinonas.
Reducción: El grupo imina puede reducirse para formar aminas.
Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden usar reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se emplean comúnmente.
Sustitución: Las condiciones para las reacciones de sustitución a menudo implican ácidos o bases fuertes y nucleófilos adecuados.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo fenólico produciría quinonas, mientras que la reducción del grupo imina produciría aminas.
Aplicaciones Científicas De Investigación
N'-[(E)-(4-hidroxi-3,5-dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-il]tio}acetohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se puede utilizar como andamio para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen al cáncer o las enfermedades infecciosas.
Síntesis Orgánica: El compuesto puede servir como intermedio en la síntesis de moléculas más complejas.
Ciencia de Materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(4-hidroxi-3,5-dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-il]tio}acetohidrazida implica su interacción con objetivos moleculares específicos. El anillo triazol del compuesto puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. Los grupos fenólicos y metoxi también pueden participar en enlaces de hidrógeno y otras interacciones, contribuyendo a la actividad biológica general del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(4-hidroxifenil)metilideno]-2-{[4-fenil-5-(3,4-dimetoxi fenil)-4H-1,2,4-triazol-3-il]tio}acetohidrazida
- N'-[(E)-(4-hidroxi-3,5-dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4-dimetoxi fenil)-4H-1,2,4-triazol-3-il]tio}acetohidrazida
Singularidad
La singularidad de N'-[(E)-(4-hidroxi-3,5-dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-il]tio}acetohidrazida reside en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. La presencia de múltiples grupos metoxi, junto con las funcionalidades triazol e hidrazida, lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C28H29N5O7S |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N5O7S/c1-36-20-11-17(12-21(37-2)25(20)35)15-29-30-24(34)16-41-28-32-31-27(33(28)19-9-7-6-8-10-19)18-13-22(38-3)26(40-5)23(14-18)39-4/h6-15,35H,16H2,1-5H3,(H,30,34)/b29-15+ |
Clave InChI |
WGKLRBOGCGTXAF-WKULSOCRSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)
![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)


